Potassium trifluoro(imidazo[1,2-a]pyridin-6-yl)borate
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Overview
Description
Potassium trifluoro({imidazo[1,2-a]pyridin-6-yl})boranuide is a chemical compound that features a unique combination of potassium, trifluoroborate, and imidazo[1,2-a]pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro({imidazo[1,2-a]pyridin-6-yl})boranuide typically involves the reaction of imidazo[1,2-a]pyridine derivatives with boron reagents under specific conditions. One common method includes the use of potassium bifluoride (KHF2) as a fluorinating agent for organoboronic acids . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro({imidazo[1,2-a]pyridin-6-yl})boranuide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The trifluoroborate group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halides. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, potassium trifluoro({imidazo[1,2-a]pyridin-6-yl})boranuide is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound has shown potential as a scaffold for drug development. Its imidazo[1,2-a]pyridine moiety is known for its biological activity, making it a valuable component in the design of new therapeutic agents .
Industry
In the industrial sector, potassium trifluoro({imidazo[1,2-a]pyridin-6-yl})boranuide is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and other high-performance materials .
Mechanism of Action
The mechanism of action of potassium trifluoro({imidazo[1,2-a]pyridin-6-yl})boranuide involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine moiety can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological processes, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine moiety and exhibit similar biological activities.
Trifluoroborate compounds: These compounds contain the trifluoroborate group and are used in similar chemical reactions.
Uniqueness
Potassium trifluoro({imidazo[1,2-a]pyridin-6-yl})boranuide is unique due to its combination of the imidazo[1,2-a]pyridine and trifluoroborate groups. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H5BF3KN2 |
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Molecular Weight |
224.03 g/mol |
IUPAC Name |
potassium;trifluoro(imidazo[1,2-a]pyridin-6-yl)boranuide |
InChI |
InChI=1S/C7H5BF3N2.K/c9-8(10,11)6-1-2-7-12-3-4-13(7)5-6;/h1-5H;/q-1;+1 |
InChI Key |
CBOBWUVMFRBAET-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CN2C=CN=C2C=C1)(F)(F)F.[K+] |
Origin of Product |
United States |
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